2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
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Description
“2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the CAS No. 882749-50-0 .
Synthesis Analysis
There are several methods for synthesizing similar compounds. For instance, one study synthesized a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated them for their anticonvulsant activity . The final compounds were synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and two phenyl rings, which are six-membered carbon rings. One of the phenyl rings is substituted with a fluorine atom, and the other is substituted with a trifluoromethyl group .Scientific Research Applications
Anticancer Activity
A study by Mehta et al. (2019) synthesized derivatives related to 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide and evaluated their in vitro antimicrobial and anticancer activities. The findings indicated significant antimicrobial activity and promising anticancer potential in some compounds, highlighting the relevance of these derivatives in cancer research Mehta et al..
Antiproliferative Potential
Hassan et al. (2021) investigated a series of derivatives related to the chemical for anticancer activity. The study demonstrated that these compounds exhibited anticancer activity higher than their precursors, with several showing higher cytotoxic activity than Staurosporine, a known potent kinase inhibitor. This suggests the compounds' potential role in cancer treatment Hassan et al..
Structural and Molecular Analysis
Research by Shivaprakash et al. (2014) focused on the crystal structure of a related compound, providing valuable insights into the molecular conformation and interactions. This structural analysis is crucial for understanding how such compounds might interact at the molecular level, informing their potential biomedical applications Shivaprakash et al..
Antimicrobial Evaluation
Arısoy et al. (2014) synthesized and tested benzoxazole derivatives, similar to the compound , for their antimicrobial activities. This study expands the understanding of the compound's potential in combating bacterial and fungal infections Arısoy et al..
Potential as CNS Agents
Verma et al. (2017) synthesized and evaluated derivatives as potential central nervous system (CNS) agents. Their study contributes to understanding the compound's potential effects on the CNS, which could be relevant in neurological or psychiatric applications Verma et al..
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F4N3O/c20-15-3-7-17(8-4-15)26-11-9-25(10-12-26)13-18(27)24-16-5-1-14(2-6-16)19(21,22)23/h1-8H,9-13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDMJBOGAQBQTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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